molecular formula C12H13ClFNO B8437014 1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

Cat. No. B8437014
M. Wt: 241.69 g/mol
InChI Key: GLVSMFKJMWHRMR-UHFFFAOYSA-N
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Patent
US07741315B2

Procedure details

To a cold (0° C.) solution of valerolactam (153.30 g, 1.54 mol) in anhydrous 1-methyl-2-pyrrolidinone (3.5 L), sodium hydride (67.7 g, 1.69 mol, 60% dispersion in oil) was added over a period of 5 minutes. The reaction mixture was stirred for 30 minutes, and a solution of 3-chloro-4-fluorobenzylbromide (345.5 g, 1.54 mol) in 1-methyl-2-pyrrolidinone (200 mL) was added over 30 minutes at 0° C. The reaction mixture was stirred at 0° C. for 1 hour, and was allowed to warm up and stirred at room temperature overnight. The reaction mixture was quenched with distilled water (5 L), and extracted with dichloromethane (three times; 2 L, 1 L, 1 L). The organic extracts were combined, washed with water (3×; 4 L each time). The residual oil was dissolved in ethyl acetate (4 L), and extracted with water (3×; 2 L each time). The organic layer was separated, concentrated under vacuum to give the title product that solidified upon standing.
Quantity
153.3 g
Type
reactant
Reaction Step One
Quantity
67.7 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
345.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Na+].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:14]Br>CN1CCCC1=O>[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:14][N:6]1[CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
153.3 g
Type
reactant
Smiles
C1(CCCCN1)=O
Name
Quantity
67.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.5 L
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
345.5 g
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1F
Name
Quantity
200 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with distilled water (5 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (three times; 2 L, 1 L, 1 L)
WASH
Type
WASH
Details
washed with water (3×; 4 L each time)
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in ethyl acetate (4 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with water (3×; 2 L each time)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(CN2C(CCCC2)=O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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